![molecular formula C14H16ClN3O2 B2675997 3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione CAS No. 1502490-14-3](/img/structure/B2675997.png)
3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione” is a novel piperidine derivative . It has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis
Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction is crucial for its inhibitory activity against RIPK1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
- N-Halamine-Coated Cotton: A derivative, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol), was synthesized and bonded onto cotton fabrics. This compound demonstrated significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated cotton swatches were employed to oxidize the simulant of chemical mustard to a less toxic derivative, indicating potential for detoxification applications (Ren et al., 2009).
Crystal Structure Analysis
- Alaptide from Synchrotron Powder Diffraction Data: The title compound, also known as Alaptide, consists of two connected rings and displays a specific conformation. The study of its crystal structure helps in understanding its molecular interactions and potential applications (Rohlíček et al., 2010).
Anticonvulsant Activity
- Impact on Anticonvulsant Activity: Various derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. The study found that the introduction of an aromatic area significantly influenced the activity, with some derivatives showing potential as anticonvulsant agents (Obniska et al., 2006).
Chemical Synthesis and Characterization
- Synthesis and ~1H-NMR Characterization: The synthesis and nuclear magnetic resonance (NMR) characterization of certain derivatives demonstrate the compound's versatility and utility in chemical synthesis and analysis (Wei Rong-bao, 2010).
Serotonin Receptor Activity
- Activity on 5-HT1A/5-HT2A Receptors: Certain derivatives of this compound have been synthesized and shown to possess affinity for serotonin 5-HT1A and 5-HT2A receptors, indicating potential applications in neurological research (Obniska et al., 2006).
Selective Antagonists for 5-HT2C Receptor
- Benzenesulfonamido-Substituted Derivatives: Substituted benzenesulfonyl derivatives of this compound have been identified as the first known selective ligands for the 5-HT2C receptor, which is significant in the study of serotonin receptors (Weinhardt et al., 1996).
Wirkmechanismus
The compound has been identified as a promising inhibitor of RIPK1, a key component in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders . Therefore, the compound’s mechanism of action is likely related to the inhibition of this pathway.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-4-2-10(3-5-11)8-18-12(19)14(17-13(18)20)6-1-7-16-9-14/h2-5,16H,1,6-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQDBHJURVPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)
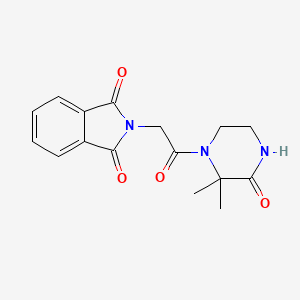
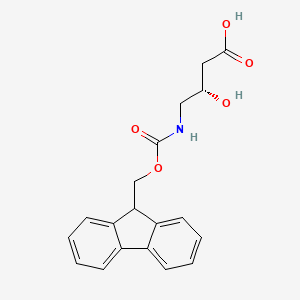

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
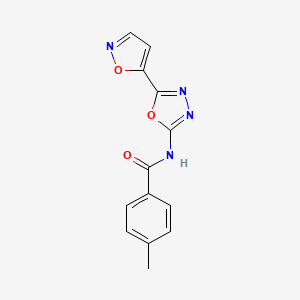
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
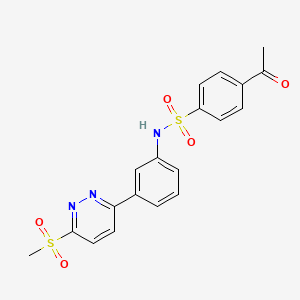
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)
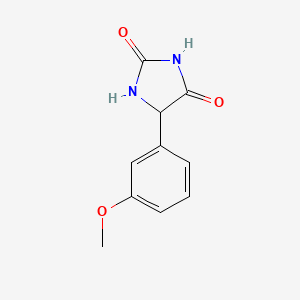

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)